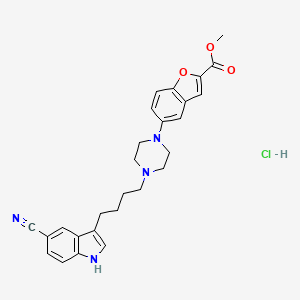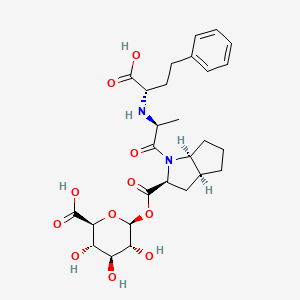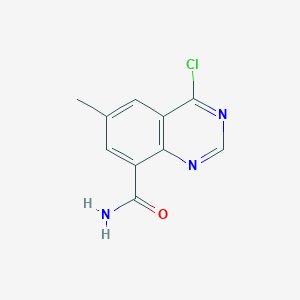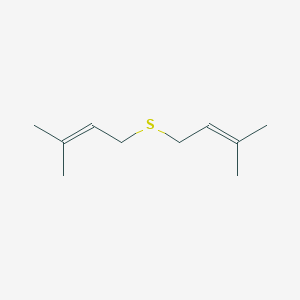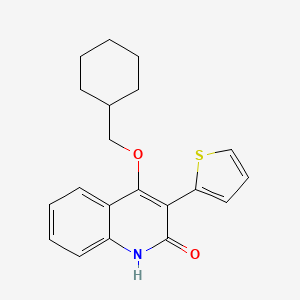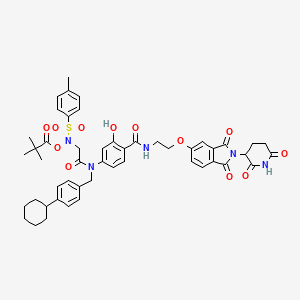
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide is a derivative of Pomalidomide, an immunomodulatory antineoplastic agent used in the treatment of multiple myeloma. This compound is known for its complex structure and significant potential in various scientific research fields.
Métodos De Preparación
The synthesis of 3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide involves multiple steps, starting with the preparation of the core thalidomide structure. The synthetic route typically includes:
Formation of the Thalidomide Core: This involves the reaction of phthalic anhydride with glutamic acid to form the isoindolinone structure.
Introduction of the Aminoethoxy Group: The aminoethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyamine derivative reacts with the thalidomide core.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the aminoethoxy-thalidomide intermediate with an appropriate carboxylic acid derivative under coupling conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods and the study of its chemical properties.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various cancers, particularly multiple myeloma, due to its immunomodulatory properties.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide involves its interaction with molecular targets such as cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of the compound to CRBN induces the recruitment of specific substrates, leading to their ubiquitination and subsequent degradation. This process modulates various cellular pathways, including those involved in immune response and cell proliferation .
Comparación Con Compuestos Similares
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide is unique compared to other similar compounds due to its specific structural modifications and enhanced biological activity. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: Another thalidomide derivative with distinct immunomodulatory effects.
The uniqueness of this compound lies in its specific aminoethoxy modification, which enhances its binding affinity to CRBN and its overall biological activity.
Propiedades
Fórmula molecular |
C49H53N5O12S |
|---|---|
Peso molecular |
936.0 g/mol |
Nombre IUPAC |
[[2-[N-[(4-cyclohexylphenyl)methyl]-4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethylcarbamoyl]-3-hydroxyanilino]-2-oxoethyl]-(4-methylphenyl)sulfonylamino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C49H53N5O12S/c1-30-10-18-36(19-11-30)67(63,64)53(66-48(62)49(2,3)4)29-43(57)52(28-31-12-14-33(15-13-31)32-8-6-5-7-9-32)34-16-20-38(41(55)26-34)44(58)50-24-25-65-35-17-21-37-39(27-35)47(61)54(46(37)60)40-22-23-42(56)51-45(40)59/h10-21,26-27,32,40,55H,5-9,22-25,28-29H2,1-4H3,(H,50,58)(H,51,56,59) |
Clave InChI |
KCLDKZDBJUDDSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCOC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)O)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



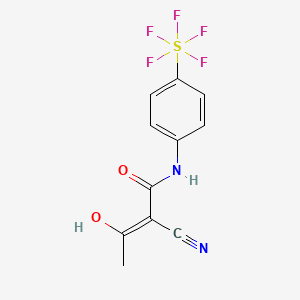
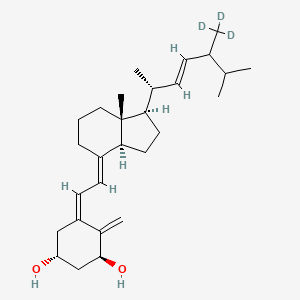
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)

